(3-Methyl-1H-indazol-7-YL)boronic acid
Overview
Description
(3-Methyl-1H-indazol-7-YL)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including (3-methyl-1h-indazol-7-yl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, this compound participates in a process known as transmetalation . In this process, the boronic acid transfers an organic group to a metal, such as palladium . This is a key step in the formation of new carbon–carbon bonds .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their structure and properties.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of a variety of organic compounds with diverse biological activities.
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . .
Biochemical Analysis
Biochemical Properties
(3-Methyl-1H-indazol-7-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulators and inducing apoptosis. Additionally, this compound can impact metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The precise binding interactions and the resulting conformational changes in the target biomolecules are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of the compound is important for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
(3-methyl-2H-indazol-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECVYNEVSUQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=C(NN=C12)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260685 | |
Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-47-7 | |
Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-methyl-1H-indazol-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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